2-(2-Chloro-4-nitrophenoxy)acetamide
Overview
Description
2-(2-Chloro-4-nitrophenoxy)acetamide is an organic compound with the molecular formula C8H7ClN2O4. It is characterized by the presence of a chloro group, a nitro group, and an acetamide group attached to a phenoxy ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenoxy)acetamide typically involves the reaction of 2-chloro-4-nitrophenol with chloroacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyacetamides.
Reduction: 2-(2-Chloro-4-aminophenoxy)acetamide.
Hydrolysis: 2-(2-Chloro-4-nitrophenoxy)acetic acid and ammonia.
Scientific Research Applications
2-(2-Chloro-4-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenoxy)acetamide: Lacks the chloro group, resulting in different reactivity and biological properties.
2-(2-Chloro-4-aminophenoxy)acetamide: Formed by the reduction of the nitro group, exhibiting different chemical and biological activities.
2-(2-Bromo-4-nitrophenoxy)acetamide: Similar structure but with a bromo group instead of a chloro group, leading to variations in reactivity and applications.
Uniqueness
2-(2-Chloro-4-nitrophenoxy)acetamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECLWJHPOYLZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393573 | |
Record name | 2-(2-chloro-4-nitrophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
804505-18-8 | |
Record name | 2-(2-chloro-4-nitrophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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